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molecular formula C11H14O4 B087851 Ethyl 5-ethoxy-2-hydroxybenzoate CAS No. 14160-70-4

Ethyl 5-ethoxy-2-hydroxybenzoate

Cat. No. B087851
M. Wt: 210.23 g/mol
InChI Key: BSRPONIXRNBZGU-UHFFFAOYSA-N
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Patent
US04952574

Procedure details

Using the general method of Example XXIII Part A, 31.2 g (0.20 mole) of ethyl iodide was reacted with 27.3 g (0.15 mole) of ethyl 2,5-dihydroxybenzoate to provide 22 g of white crystalline ethyl 5-ethoxy-2-hydroxybenzoate, m.p. 64°-66° C.
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](I)[CH3:2].[OH:4][C:5]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8]>>[CH2:1]([O:16][C:13]1[CH:14]=[CH:15][C:5]([OH:4])=[C:6]([CH:12]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH3:2]

Inputs

Step One
Name
Quantity
31.2 g
Type
reactant
Smiles
C(C)I
Step Two
Name
Quantity
27.3 g
Type
reactant
Smiles
OC1=C(C(=O)OCC)C=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=CC(=C(C(=O)OCC)C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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